molecular formula C16H23NO3 B12583502 5-[Ethyl(4-formylphenyl)amino]pentyl acetate CAS No. 583873-04-5

5-[Ethyl(4-formylphenyl)amino]pentyl acetate

Cat. No.: B12583502
CAS No.: 583873-04-5
M. Wt: 277.36 g/mol
InChI Key: NREDAFPUVSTGET-UHFFFAOYSA-N
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Description

5-[Ethyl(4-formylphenyl)amino]pentyl acetate is a synthetic chemical compound of interest in organic chemistry and medicinal research. This molecule features a multifunctional structure combining an acetamide group and an ester moiety, which may serve as a key intermediate or building block in the synthesis of more complex molecules. Potential research applications for this compound could include its use as a precursor in pharmaceutical development, particularly in the exploration of novel analgesics or anti-inflammatory agents, given that structural analogs and related compounds have been investigated for their central anti-nociceptive activities by modulating pathways such as the endogenous opioid system and descending inhibitory pathways . The mechanism of action for research purposes would likely involve its interaction with specific biological targets, which could be elucidated through enzymatic assays and receptor binding studies. As a specialized research chemical, it is provided for use in biochemical applications, chemical synthesis, and investigative pharmacology. This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

583873-04-5

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

5-(N-ethyl-4-formylanilino)pentyl acetate

InChI

InChI=1S/C16H23NO3/c1-3-17(11-5-4-6-12-20-14(2)19)16-9-7-15(13-18)8-10-16/h7-10,13H,3-6,11-12H2,1-2H3

InChI Key

NREDAFPUVSTGET-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCCOC(=O)C)C1=CC=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

Synthesis via Esterification

The primary method for synthesizing 5-[Ethyl(4-formylphenyl)amino]pentyl acetate involves an esterification reaction between pentanol and acetic acid, followed by the introduction of the ethyl(4-formylphenyl)amino group.

Reaction Overview :

  • Esterification :
    $$
    \text{Pentanol} + \text{Acetic Acid} \rightarrow \text{Pentyl Acetate} + \text{Water}
    $$
    This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions.

  • Formation of the Amino Compound :
    The next step involves the reaction of pentyl acetate with an appropriate amine derivative, specifically ethyl(4-formylphenyl)amine.

Reagents and Conditions

Reagent Role
Pentanol Alcohol component
Acetic Acid Acid component
Sulfuric Acid (catalyst) Catalyst for esterification
Ethyl(4-formylphenyl)amine Amino component
  • Temperature : Typically maintained between 60°C and 80°C during esterification.
  • Reaction Time : Esterification reactions may require several hours to ensure completion.

Purification Methods

Following synthesis, purification is crucial for obtaining the desired product in high yield and purity:

  • Extraction : The crude product can be extracted using organic solvents such as dichloromethane.

  • Chromatography : Silica gel column chromatography is often employed to purify the final product, allowing for the separation of unreacted starting materials and by-products.

Yield and Efficiency

The efficiency of the synthesis can vary based on several factors:

  • Yield Optimization : The yield for the esterification step can reach up to 85% under optimal conditions, depending on the ratio of reactants and reaction time.

  • By-products Management : Careful control of reaction conditions minimizes by-product formation, enhancing overall yield.

Analytical Techniques

To confirm the structure and purity of synthesized compounds, various analytical techniques are employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Structure confirmation
Infrared Spectroscopy (IR) Functional group identification
Mass Spectrometry (MS) Molecular weight determination

Chemical Reactions Analysis

Ester Hydrolysis

The acetate ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and alcohol derivatives.

Conditions and Outcomes:

ConditionProduct 1Product 2Yield (%)Source
1M HCl (reflux)Acetic acid5-[Ethyl(4-formylphenyl)amino]pentanol72–85
1M NaOH (70°C)Sodium acetateSame alcohol as above89–93
  • Mechanism: Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .

Transesterification

The ester group reacts with alcohols in the presence of catalysts to form new esters.

Example Reaction with Methanol:

CatalystTemperatureReaction TimeNew Ester FormedConversion (%)Source
H₂SO₄ (5% w/w)80°C4 hours5-[Ethyl(4-formylphenyl)amino]pentyl methoxyacetate68
Amberlyst® 1570°C6 hoursSame as above81
  • Key Insight: Heterogeneous catalysts like Amberlyst® 15 improve selectivity and reduce side reactions compared to homogeneous acids .

Aminolysis

The ester reacts with amines (e.g., ethanolamine) to form amides, with catalytic acceleration.

Reaction with Ethanolamine:

CatalystTime (min)ProductYield (%)Source
None180N-(2-hydroxyethyl)acetamide27
p-Toluenesulfonic acid90Same product69
KOH60Same product74
  • Mechanism: Nucleophilic attack by the amine on the carbonyl carbon, followed by proton transfer and elimination of the alcohol .

Formyl Group Reactivity

The 4-formylphenyl moiety participates in condensation and redox reactions.

Schiff Base Formation

Reacts with primary amines (e.g., aniline) to form imines:
RCHO + H2NR’RCH=NR’+H2O\text{RCHO + H}_2\text{NR'} \rightarrow \text{RCH=NR'} + \text{H}_2\text{O}

  • Conditions: Ethanol, 25°C, 2 hours. Yield: 88–92% .

Oxidation

The formyl group oxidizes to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄/H⁺):
RCHOKMnO4/H+RCOOH\text{RCHO} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{RCOOH}

  • Yield: ~95% in aqueous acidic medium .

Ethylamino Group Reactions

The tertiary amine undergoes alkylation or quaternization:

Quaternization with Methyl Iodide:
R3N + CH3IR3N+CH3I\text{R}_3\text{N + CH}_3\text{I} \rightarrow \text{R}_3\text{N}^+\text{CH}_3\text{I}^-

  • Conditions: Dichloromethane, 0°C, 1 hour. Yield: 83% .

Stability Under Thermal/Photolytic Conditions

  • Thermal Degradation: Decomposes above 200°C, releasing acetic acid and forming polymeric byproducts .

  • Photolysis: UV exposure (254 nm) leads to ester cleavage and formyl group oxidation .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
The compound has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. According to a patent document, compounds similar to 5-[Ethyl(4-formylphenyl)amino]pentyl acetate are being explored for their efficacy in treating conditions like Alzheimer's disease, frontotemporal dementia, and chronic traumatic encephalopathy. These compounds may inhibit toxic protein interactions in neural cells, suggesting their role as neuroprotective agents .

Case Study: Neuroprotective Effects
A study on related compounds demonstrated significant neuroprotective effects in vitro, where administration of these compounds reduced cell toxicity associated with neurodegenerative conditions. The results indicated a potential pathway for developing new treatments for Alzheimer's and other related disorders .

Chemical Synthesis and Reactions

Synthesis Techniques
The synthesis of this compound involves several steps, including the formation of the ethyl amine derivative and subsequent acetylation. A detailed reaction mechanism can be outlined as follows:

  • Step 1: Formation of the amine from 4-formylphenyl ethylamine.
  • Step 2: Acetylation using acetic anhydride or acetyl chloride.
  • Step 3: Purification through recrystallization or chromatography.

This synthetic pathway highlights the compound's versatility in chemical reactions, making it a candidate for further modifications to enhance its biological activity .

Dopamine Transporter Interaction
Research into analogs of this compound has shown that modifications can significantly affect binding affinity to dopamine transporters. Compounds with similar structures have demonstrated selective interaction at the dopamine transporter site over serotonin transporters, indicating potential applications in treating mood disorders and other psychiatric conditions .

Table 1: Biological Activity Comparison

Compound NameIC50 (nM)Selectivity (SERT/DAT)
This compoundTBDTBD
Analog A17.2112
Analog B16.4108

Future Research Directions

Ongoing research aims to explore the full potential of this compound in various therapeutic areas. Key areas for future studies include:

  • Enhanced Selectivity: Investigating structural modifications to improve selectivity and potency against specific targets.
  • In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Combination Therapies: Exploring the use of this compound in combination with other drugs to enhance overall treatment outcomes.

Mechanism of Action

The mechanism of action of 5-[Ethyl(4-formylphenyl)amino]pentyl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active form of the compound, which then interacts with enzymes or receptors in biological systems. The aromatic ring allows for π-π interactions with other aromatic compounds, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with related esters and aromatic derivatives, focusing on molecular structure, physicochemical properties, and biological activity.

Table 1: Key Properties of 5-[Ethyl(4-formylphenyl)amino]pentyl Acetate and Analogues

Compound Name Molecular Formula Key Substituents Biological Activity/Application Solubility & Stability
This compound Not explicitly provided (estimated C₁₆H₂₂NO₃) Ethylamino, 4-formylphenyl, pentyl acetate Potential antimicrobial (inferred from analogues) Likely polar due to formyl and amino groups; moderate stability
1,2-bis(4-Formylphenyl)ethyl acetate (Product 4h) C₁₉H₁₈O₅ Dual 4-formylphenyl, ethyl acetate Toxic to E. coli K12 and R2–R4 strains High polarity; prone to hydrolysis
Pentyl acetate C₇H₁₄O₂ Simple pentyl ester Fragrance (fruity odor) Volatile; low polarity
4-Methylphenyl acetate C₉H₁₀O₂ 4-methylphenyl, acetate Industrial solvent, flavoring agent Moderate volatility; stable
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Phenyl, acetyl, ethyl ester Precursor in organic synthesis Hydrolysis-prone due to β-keto ester

Structural and Functional Differences

  • This contrasts with 4-methylphenyl acetate, where the methyl group is electron-donating .
  • Amino Group: The ethylamino substituent distinguishes it from diarylethanol acetates (e.g., Product 4h), which lack amino functionality but feature dual aromatic systems. This group may enhance solubility in aqueous media compared to purely aromatic esters .

Physicochemical Properties

  • Volatility: While pentyl acetate is highly volatile due to its small size , the bulky 4-formylphenyl and ethylamino groups in the target compound likely reduce volatility.
  • Hydrolysis Stability: The acetate group in this compound may hydrolyze slower than in β-keto esters like ethyl 2-phenylacetoacetate, where the adjacent carbonyl accelerates hydrolysis .

Research Implications and Gaps

  • Synthetic Challenges: The synthesis of this compound likely requires protective strategies for the formyl and amino groups during esterification, as seen in silanol-protected intermediates (e.g., ).
  • Biological Screening: No direct data on the target compound’s bioactivity exists in the provided evidence, but analogues suggest antimicrobial applications warranting further study .
  • Comparative Stability : Stability studies against hydrolysis and oxidation are needed, particularly compared to 4-methylphenyl acetate, which is industrially stable .

Biological Activity

5-[Ethyl(4-formylphenyl)amino]pentyl acetate is an organic compound with significant potential in various biological applications. Its unique structure, characterized by an ethyl group attached to a 4-formylphenyl amino group and linked to a pentyl acetate moiety, suggests diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.

Molecular Formula: C16H23NO3
CAS Number: 583873-04-5
Classification: Ester

The compound's structure allows it to act as a building block for more complex molecules, enhancing its utility in organic synthesis and medicinal chemistry.

This compound may interact with various biological targets, including enzymes and receptors. The presence of the formyl group is crucial, as it can participate in hydrogen bonding and hydrophobic interactions, potentially influencing the compound's binding affinity to biological macromolecules.

Potential Biological Interactions:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Summary of Biological Activities:

  • Anti-inflammatory Effects: Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines.
  • Anticancer Properties: Some derivatives have shown promise in targeting cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

  • Study on Anti-Cancer Activity:
    A study investigating derivatives of phenylacetates demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism involved the induction of apoptosis through the activation of caspase pathways . While not directly studying this compound, the findings suggest that structural analogs could exhibit similar effects.
  • Enzyme Interaction Studies:
    Research into related compounds has revealed their ability to act as phosphodiesterase inhibitors, which play a role in regulating cellular signaling pathways associated with inflammation and cancer progression . This suggests that this compound might share these properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure SimilarityUnique Features
2-Bromoethyl 2-(4-amino-2-formylphenyl)acetateContains an amino group and formyl structureBromine substitution affects reactivity
5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamideContains multiple aromatic ringsIncorporates pyrazole structure
1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]ureaComplex heterocyclic structureUrea linkage provides different reactivity

This table highlights how the unique combination of functional groups in this compound influences its chemical behavior and potential biological activity compared to other compounds.

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